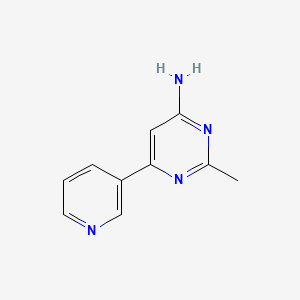

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90916-55-5 |

|---|---|

Molecular Formula |

C10H10N4 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-methyl-6-pyridin-3-ylpyrimidin-4-amine |

InChI |

InChI=1S/C10H10N4/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14) |

InChI Key |

LHGVTMUMGBOKEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Pyridin 3 Yl Pyrimidin 4 Amine and Analogous Pyrimidine Pyridine Scaffolds

Strategies for Constructing the Pyrimidine (B1678525) Ring System

The formation of the pyrimidine nucleus is a foundational step in the synthesis of the target compound. This is typically achieved through condensation reactions that bring together acyclic precursors to form the heterocyclic ring.

Ring-Closure Approaches from Precursors

The most prevalent and versatile method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon component with a compound containing an N-C-N fragment, such as an amidine, guanidine, or urea. bu.edu.egwikipedia.org This classical approach, often referred to as the Principal Synthesis, allows for the direct formation of substituted pyrimidines.

A common pathway involves the reaction of a β-dicarbonyl compound with an amidine. wikipedia.org For the synthesis of a 2-methyl-4-aminopyrimidine core, this would typically involve the condensation of a 1,3-dicarbonyl compound with acetamidine (B91507). The reaction proceeds via a cyclization mechanism, effectively forming the pyrimidine ring in a single, efficient step. Variations of this method can utilize different starting materials and catalysts to achieve the desired substitution pattern on the pyrimidine ring. bu.edu.eg For instance, the reaction of 2-amino-6-methylpyrimidin-4-ol with phosphorus oxychloride can yield 2-amino-4-chloro-6-methylpyrimidine (B145687), a key intermediate for subsequent reactions.

More modern approaches have also been developed, such as a [3 + 2 + 1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol, which offers an eco-friendly alternative for constructing the pyrimidine framework. nih.govacs.org Ring transformation reactions, where one heterocyclic ring is converted into another, also present a possible, though less direct, synthetic route. wur.nl

Building Blocks and Precursor Functionalization

The selection and functionalization of appropriate building blocks are critical for a successful synthesis. Key precursors for the pyrimidine ring are often simple, commercially available compounds that can be modified as needed.

N-C-N Fragments : For the target molecule, acetamidine is the ideal N-C-N fragment as it provides the required 2-methyl group. Guanidine is used when a 2-amino group is desired. wikipedia.org

C-C-C Fragments : Ethyl acetoacetate (B1235776) is a common 1,3-dicarbonyl C-C-C building block. Its reaction with an amidine leads to the formation of a pyrimidinone ring. wikipedia.org To achieve the desired 4-amino substitution, a subsequent chlorination followed by amination is a common strategy.

A highly relevant precursor for the synthesis of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine is 2-amino-4-chloro-6-methylpyrimidine . This intermediate can be synthesized from 2-amino-6-methylpyrimidin-4(3H)-one. The pyrimidinone, in turn, can be prepared via the condensation of ethyl acetoacetate and guanidine. The subsequent conversion of the hydroxyl group to a chloro group creates a reactive site for the installation of the pyridine (B92270) moiety. Alternatively, 2,4-dichloro-6-methylpyrimidine (B20014) can be used, allowing for sequential nucleophilic substitution reactions.

Installation of the Pyridine Moiety

With a functionalized pyrimidine in hand, the next key step is the introduction of the pyridin-3-yl group. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming the crucial C-C bond between the pyrimidine and pyridine rings.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance. The Suzuki, Stille, and Negishi reactions are particularly relevant for creating the aryl-heteroaryl linkage found in the target compound.

The Suzuki-Miyaura coupling is a highly favored method for this transformation, involving the reaction of a halopyrimidine with a pyridinylboronic acid or its ester derivative. researchgate.netresearchgate.net The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base to facilitate the catalytic cycle. researchgate.net

A typical protocol for synthesizing analogous structures involves reacting a chloropyrimidine derivative, such as 2-amino-4-chloro-6-methylpyrimidine, with 3-pyridylboronic acid. chemicalbook.com The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Pyrimidine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 2-Methyl-5-nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | High |

| 2-Amino-4-chloro-6-methylpyrimidine | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Good |

| 3,5-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95% |

The reactivity of the halogen on the pyrimidine ring is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. nih.gov However, the lower cost and greater availability of chloro-pyrimidines make the development of efficient protocols for their use an important area of research. beilstein-journals.org

While the Suzuki coupling is prevalent, other cross-coupling reactions offer viable alternatives for the synthesis of pyridinylpyrimidines.

Stille Coupling : This reaction involves the coupling of an organotin compound (e.g., tributyl(pyridin-3-yl)stannane) with a halopyrimidine. wikipedia.orgorganic-chemistry.org The Stille reaction is known for its tolerance of a wide range of functional groups. psu.edu However, a significant drawback is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.orgharvard.edu The use of copper(I) salts as additives can significantly accelerate the reaction rate. harvard.eduyoutube.com

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent (e.g., pyridin-3-ylzinc chloride) as the coupling partner for the halopyrimidine. nih.govorgsyn.org This method is highly effective and can be performed under mild conditions. orgsyn.org It has been successfully applied to the synthesis of various pyridinyl-pyrimidine structures. nih.govchempedia.infodntb.gov.ua The organozinc reagents can be prepared from the corresponding pyridyl halides. orgsyn.org

Buchwald-Hartwig Amination : While not a C-C coupling reaction, this palladium-catalyzed C-N coupling method is crucial for synthesizing the aminopyrimidine precursor itself. For instance, it can be used to couple an amine with a dihalopyrimidine to install the 4-amino group selectively. nih.gov

The choice of a specific cross-coupling methodology often depends on the availability of starting materials, functional group compatibility, and considerations regarding reagent toxicity and cost.

Direct Functionalization Methods

Direct functionalization of pre-formed pyrimidine-pyridine scaffolds represents an efficient strategy to introduce molecular diversity. These methods circumvent the need for de novo ring construction for each new analogue. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. For instance, directing groups on the pyridine or pyrimidine rings can guide a metal catalyst to a specific C-H bond, enabling its conversion to a C-C or C-heteroatom bond. researchgate.net While highly effective, these methods often require careful optimization of catalysts, ligands, and reaction conditions to achieve the desired regioselectivity. researchgate.net

Another approach involves nucleophilic aromatic substitution (SNAr) reactions. While less common for direct C-H functionalization, in certain activated systems, a hydride can be displaced by a potent nucleophile. nih.gov More recently, strategies involving the conversion of the pyrimidine into a pyrimidinium salt have been developed. This "deconstruction-reconstruction" approach activates the ring, allowing for functionalization at various positions, including C2 and C5, before reforming the pyrimidine ring. nih.gov

Introduction and Modification of the Pyrimidin-4-amine Functionality

The 4-amino group is a crucial feature of the target molecule and many related compounds. Its introduction is typically achieved through amination of a suitable pyrimidine precursor.

The amination at the C4 position of the pyrimidine ring is a key transformation. This is most commonly accomplished by the reaction of a 4-halopyrimidine with an amine. The reactivity of the C4 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the two ring nitrogens. bhu.ac.in A variety of amines, including primary and secondary aliphatic and aromatic amines, can be employed, allowing for the synthesis of a diverse library of analogues. acs.org

In some cases, palladium catalysis can be used to facilitate the C-N bond formation, particularly with less reactive amines or for achieving high regioselectivity in di- or tri-substituted pyrimidines. acs.orgresearchgate.net For instance, a highly regioselective Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors substitution at the C4 position. acs.org

Nucleophilic substitution is the fundamental mechanism for introducing the amine functionality at the C4 position. bhu.ac.in The reaction typically involves a 4-chloropyrimidine (B154816) intermediate, which is susceptible to attack by an amine nucleophile. nih.gov The reaction conditions can vary widely, from heating with the amine in a suitable solvent to using a base to facilitate the reaction. jst.go.jp

Acid-catalyzed amination has also been explored, particularly for the reaction of chloropyrimidines with anilines. nih.govpreprints.org Studies have shown that conducting these reactions in water can offer advantages in terms of rate and environmental impact, although the amount of acid must be carefully controlled to minimize competing hydrolysis of the starting material. nih.govpreprints.org The success of this method is dependent on the pKa of the aniline (B41778) derivative, with meta- and para-substituted anilines generally performing well. preprints.org

| Reaction Type | Key Features | Typical Reagents |

| Palladium-Catalyzed Amination | High regioselectivity, applicable to less reactive amines. | Pd catalyst, ligand, base, 4-halopyrimidine, amine. acs.org |

| Acid-Catalyzed Amination | Can be performed in water, sensitive to substrate pKa. | HCl, 4-chloropyrimidine, aniline. nih.govpreprints.org |

| Base-Mediated Amination | Standard method, often requires heating. | Amine, base (e.g., NaH, TEA), 4-halopyrimidine. jst.go.jpnih.gov |

Methyl Group Installation and Modification at C2

The methyl group at the C2 position of the pyrimidine ring is another key structural feature. There are several strategies for its installation. One common method involves starting with a precursor that already contains the methyl group, such as 2-amino-4-chloro-6-methylpyrimidine. chemicalbook.com This intermediate can then undergo further reactions, such as a Suzuki coupling, to introduce the pyridine ring. chemicalbook.com

Alternatively, the methyl group can be introduced onto a pre-existing pyrimidine ring. This can be achieved through C-H methylation techniques. rsc.org For example, palladium-catalyzed methylation reactions using reagents like methylboronic acid have been reported for the C2-methylation of related heterocyclic systems. rsc.org Another innovative strategy involves a deconstruction-reconstruction approach where the pyrimidine ring is opened and then re-closed with a building block containing the desired C2 substituent, such as an amidine. For instance, cyclization with acetamidine can install a methyl group at the C2 position. nih.gov

| Method | Description | Example Reagents |

| Starting Material Approach | Utilizes a commercially available or readily synthesized precursor already containing the C2-methyl group. | 2-Amino-4-chloro-6-methylpyrimidine. chemicalbook.com |

| C-H Methylation | Direct methylation of a C-H bond on the pyrimidine ring, often requiring a catalyst. | Pd catalyst, methylboronic acid. rsc.org |

| Deconstruction-Reconstruction | Ring-opening of the pyrimidine followed by recyclization with a methyl-containing fragment. | Acetamidine. nih.gov |

Synthesis of Key Intermediates for this compound Analogues

The synthesis of analogues of the title compound relies heavily on the preparation of versatile intermediates that can be readily modified. Halogenated pyrimidines are particularly important in this regard.

Halogenated pyrimidines, especially chloropyrimidines, are central to the synthesis of this compound and its derivatives. bhu.ac.in These compounds serve as electrophilic partners in both nucleophilic substitution and cross-coupling reactions.

A common route to 4-chloropyrimidines involves the treatment of the corresponding pyrimid-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃). bhu.ac.in For the synthesis of the title compound, a key intermediate is 2-amino-4-chloro-6-methylpyrimidine, which is commercially available. chemicalbook.com

For more complex analogues, di- or tri-chlorinated pyrimidines can be used. For example, 4,6-dichloropyrimidine (B16783) can be selectively mono-aminated to produce 4-amino-6-chloropyrimidine (B18116) derivatives. nih.govjst.go.jp These monochlorinated intermediates can then undergo a subsequent cross-coupling reaction, such as a Suzuki coupling with a pyridylboronic acid, to install the pyridine ring. nih.gov The regioselectivity of these reactions is a critical consideration, and in some cases, catalysts are employed to direct the substitution to the desired position. acs.org

| Precursor | Synthetic Utility | Typical Subsequent Reactions |

| 2-Amino-4-chloro-6-methylpyrimidine | Direct precursor for Suzuki coupling with 3-pyridylboronic acid. | Suzuki coupling. chemicalbook.com |

| 4,6-Dichloropyrimidine | Can be selectively functionalized at C4 and C6. | Mono-amination followed by cross-coupling. nih.govjst.go.jp |

| 2,4-Dichloropyrimidines | Used for sequential amination, though regioselectivity can be a challenge. | Nucleophilic amination. acs.org |

Preparation of Nitro-Substituted Aromatic Amines and Subsequent Reduction

The conversion of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic amines. This reduction is a pivotal step for introducing a nucleophilic amino group, which can then be used to construct the pyrimidine ring or be coupled to a pre-existing pyrimidine core. Several methods are employed for this purpose, each with distinct advantages concerning selectivity, reaction conditions, and compatibility with other functional groups. ncert.nic.in

Catalytic Hydrogenation Utilizing Palladium on Carbon

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of both aliphatic and aromatic nitro groups to primary amines. commonorganicchemistry.com The process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium supported on activated carbon (Pd/C). ncert.nic.inyoutube.com This heterogeneous catalyst is favored for its high activity, which often allows the reaction to proceed under mild temperature and pressure conditions. wku.edu

Table 1: Features of Catalytic Hydrogenation with Pd/C for Nitro Reduction

| Feature | Description | Citations |

| Catalyst | Palladium on activated carbon (5-10% Pd) | youtube.com |

| Hydrogen Source | Hydrogen gas (H₂) | ncert.nic.incommonorganicchemistry.com |

| Advantages | High efficiency, clean reaction (water byproduct), mild conditions. | ncert.nic.inwku.edu |

| Disadvantages | Low chemoselectivity; can reduce other groups (alkenes, etc.), may cause dehalogenation. | commonorganicchemistry.comyoutube.com |

| Application | Preferred for simple substrates without other reducible functional groups. | commonorganicchemistry.com |

Stannous Chloride Mediated Reductions

Tin (II) chloride, or stannous chloride (SnCl₂), offers a classic and reliable method for the reduction of aromatic nitro groups. commonorganicchemistry.comcommonorganicchemistry.com It is particularly valuable for its mildness and chemoselectivity, allowing for the reduction of a nitro group in the presence of other sensitive functionalities like esters, nitriles, and carbonyls, which might be affected by catalytic hydrogenation. tandfonline.comscispace.com

The reaction is typically carried out in a solvent such as ethanol or ethyl acetate. scispace.com While effective, the process often requires stoichiometric amounts of the tin reagent and can necessitate a workup procedure involving partitioning between an organic solvent and a basic aqueous solution (e.g., KOH) to remove tin salts. scispace.com Despite these considerations, its selectivity makes it a powerful tool in multistep synthesis. For instance, the reduction of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine to its corresponding diamine has been successfully achieved using stannous chloride under acidic conditions. google.com

Table 2: Comparison of Stannous Chloride Reduction

| Parameter | Finding | Citations |

| Selectivity | High; tolerates halides, carbonyls, nitriles, and esters. | tandfonline.comscispace.comresearchgate.net |

| Conditions | Typically uses SnCl₂·2H₂O in ethanol. | scispace.com |

| Efficacy | Yields are often good to high (e.g., 39-98% for various aryl amines). | scispace.com |

| Drawbacks | Requires stoichiometric amounts; workup needed to remove tin byproducts. | scispace.comgoogle.com |

Hydrazine (B178648) Hydrate (B1144303) and Nickel Nanoparticle Systems

A more modern approach to nitro group reduction involves the use of hydrazine hydrate (N₂H₄·H₂O) as a hydrogen donor in a process known as catalytic transfer hydrogenation. This method avoids the need for high-pressure hydrogen gas. Nickel catalysts, particularly in the form of nanoparticles or Raney Nickel, are highly effective for this transformation. mdpi.comacs.org

Nickel nanoparticle systems have demonstrated high catalytic activity, allowing for the quantitative reduction of various nitroarenes under relatively mild conditions. mdpi.comresearchgate.net These catalysts can often be recovered, sometimes using magnetic properties, and reused for multiple cycles without a significant loss of activity. mdpi.com The reaction is generally high-yielding, and since the byproducts of hydrazine decomposition are nitrogen gas and water, it is considered a relatively clean process. mdpi.comresearchgate.net This system is effective for reducing nitroarenes regardless of the presence of electron-withdrawing or electron-donating substituents on the aromatic ring. mdpi.com

Table 3: Research Findings on Hydrazine/Nickel Reduction Systems

| Catalyst System | Substrate | Conditions | Outcome | Citations |

| Nickel Nanowires | 4-Nitrotoluene | Hydrazine hydrate, 100 °C, 3h | >99% conversion, 94% yield | mdpi.com |

| Colloid Nickel Particles | Nitrobenzene | Hydrazine hydrate, 2-propanol | Near quantitative yield | researchgate.net |

| Raney Nickel | Aromatic Nitro Compounds | Hydrazine hydrate, ethanol | General method for conversion to amines | acs.org |

Catalytic Systems and Reaction Optimization in Synthesis

The assembly of the this compound core scaffold relies heavily on modern catalytic systems that facilitate the formation of key chemical bonds. Transition-metal catalysis, particularly with palladium and copper, provides robust and versatile methods for constructing the C-C and C-N linkages that define the pyrimidine-pyridine structure. researchgate.netmdpi.com

Palladium-Based Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis and is instrumental in the creation of bi-aryl scaffolds like the one found in this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently used to form the carbon-carbon bond between the pyrimidine and pyridine rings. researchgate.net

A typical strategy involves the coupling of a halogenated pyrimidine (e.g., 2-amino-4-chloro-6-methylpyrimidine) with a pyridineboronic acid (e.g., 3-pyridylboronic acid). chemicalbook.com These reactions are known for their high functional group tolerance and reliability. acs.org Furthermore, palladium catalysts are employed in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to couple an amine with a halo-pyrimidine, providing a direct route to aminopyrimidine derivatives. google.comnih.gov The versatility of palladium catalysis allows for multiple synthetic disconnections to be explored when planning a route to the target molecule. mdpi.com

Table 4: Applications of Palladium Catalysis in Pyrimidine-Pyridine Synthesis

| Reaction Type | Description | Example Application | Citations |

| Suzuki Coupling | Forms a C-C bond between a halopyrimidine and a pyridylboronic acid. | Synthesis of 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine. | chemicalbook.com |

| Buchwald-Hartwig Amination | Forms a C-N bond between a halopyrimidine and an amine. | Synthesis of N-aryl-pyrimidin-2-amines. | nih.gov |

| Heck Reaction | Couples aryl halides with alkenes, useful for functionalizing the core structure. | General pyrimidine synthesis. | mdpi.com |

| C-H Activation | Direct functionalization of C-H bonds, an emerging efficient strategy. | Synthesis of pyrimidine carboxamides from amidines and styrene. | mdpi.com |

Copper-Mediated Approaches

In recent decades, copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for the synthesis of N-heterocycles. researchgate.net Copper catalysis offers advantages such as milder reaction conditions, shorter reaction times, and often improved yields for certain transformations. researchgate.net

Copper-mediated Ullmann-type reactions are particularly relevant for constructing the pyrimidine-pyridine scaffold. These reactions can be used to form C-N bonds by coupling an aminopyrimidine with a halo-pyridine or vice-versa. google.com Copper catalysts have also been shown to facilitate one-pot syntheses and multicomponent reactions, providing efficient pathways to complex heterocyclic systems from simple starting materials. researchgate.netnih.gov For example, copper salts can catalyze the oxidative linkage of C-C and N-N bonds or promote direct amination processes, showcasing the metal's versatility in heterocycle construction. nih.govresearchgate.net

Table 5: Overview of Copper-Mediated Synthetic Approaches

| Reaction Type | Catalyst System (Typical) | Transformation | Advantages | Citations |

| Ullmann Condensation | CuI, L-proline (or other ligand) | C-N bond formation between a halo-aromatic and an amine/amide. | Lower cost than palladium, effective for N-arylation. | google.com |

| Click Chemistry | CuSO₄, Sodium Ascorbate | Formation of triazole-linked pyrimidine glycohybrids. | High efficiency, mild aqueous conditions, short reaction times. | nih.gov |

| Oxidative Cyclization | Copper(II) salts | One-pot synthesis of fused heterocycles (e.g., imidazo[1,2-a]pyridines). | Use of atmospheric oxygen as oxidant, high atom economy. | researchgate.net |

| Direct Amination | Copper(II) catalyst, TBHP | Selective amination via C-OH bond activation. | Access to substituted aminopyrimidines. | researchgate.net |

Magnesium Oxide Nanoparticle Catalysis

The use of nanocatalysts represents a significant advancement in the synthesis of heterocyclic compounds, offering advantages in terms of efficiency, reaction time, and sustainability. Magnesium oxide nanoparticles (MgO-NPs) have emerged as a notable catalyst in the synthesis of various bioactive molecules. frontiersin.org Research into the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, a scaffold analogous to this compound, has demonstrated the efficacy of MgO-NPs as a heterogeneous catalyst. frontiersin.org

In a comparative study, the synthesis of these complex amide derivatives was performed using a conventional method with triethylamine (B128534) as a catalyst and a novel method employing MgO nanoparticles. The results conclusively showed that the MgO-NP-catalyzed reaction was significantly more efficient. frontiersin.org The reaction time was drastically reduced by more than one-fifth compared to the classical approach, and the product yields were consistently higher. frontiersin.org

The general procedure for the MgO nanoparticle-catalyzed synthesis involves the dropwise addition of ethyl chloroformate to a stirred suspension of a carboxylic acid and a catalytic amount (20 molar %) of MgO nanoparticles in a dry solvent like chloroform (B151607) (CHCl₃) at a reduced temperature (0 to -5°C). frontiersin.org After an initial stirring period, the core amine, such as a derivative of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, is added, and the reaction proceeds. frontiersin.org A key advantage of using a heterogeneous catalyst like MgO-NPs is the ease of separation from the reaction mixture post-completion, often achieved through simple nanofiltration. frontiersin.org

The enhanced catalytic activity of MgO nanoparticles can be attributed to their high surface area and the presence of basic sites, which facilitate the key steps in the reaction cascade. This methodology not only improves the efficiency and yield but also aligns with the principles of green chemistry by utilizing a reusable and easily separable catalyst.

| Parameter | Classical Method (Triethylamine) | Nanocatalyst Method (MgO-NPs) |

|---|---|---|

| Catalyst | Triethylamine | Magnesium Oxide Nanoparticles |

| Reaction Time | 5 hours | Less than 1 hour |

| Efficiency/Yield | Standard | Increased |

| Catalyst Separation | Requires extraction/distillation | Simple nanofiltration |

Regioselectivity Considerations in Synthetic Pathways

The synthesis of substituted pyrimidine-pyridine scaffolds like this compound often involves the condensation of multiple components, where the control of regioselectivity is a paramount challenge. The formation of a specific isomer over other possibilities depends heavily on the chosen synthetic route, the nature of the starting materials, and the catalytic system employed.

Regioselectivity in pyrimidine synthesis can be directed through several advanced strategies. For instance, iridium-catalyzed multicomponent synthesis allows for the regioselective construction of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgmdpi.com These reactions proceed through a sequence of condensation and dehydrogenation steps, where specialized pincer-ligand-iridium complexes exhibit high catalytic efficiency and control over the final arrangement of substituents. organic-chemistry.org

Another approach involves the use of directing groups or specific reaction conditions to favor one reaction pathway over another. The reaction of ketones with amidines in the presence of TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) and an iron(II)-complex can yield various pyrimidine derivatives with high regioselectivity. organic-chemistry.org The proposed mechanism involves a sequence of complexation, addition, and elimination steps that dictate the final placement of the substituents. organic-chemistry.org

When constructing fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines, the reaction of an unsymmetrical intermediate with an aminopyrimidine can potentially lead to two different regioisomers. nih.gov The final product is determined by which nitrogen atom of the aminopyrimidine ring participates in the initial nucleophilic attack and the subsequent intramolecular cyclization. Detailed NMR studies are often required to confirm the structure of the resulting regioisomer. nih.gov The plausible mechanism for achieving regioselectivity in such cases often involves the nucleophilic attack of a ring nitrogen onto an α-bromo-1,3-diketone, followed by a cyclization step where the imine nitrogen adds to one of the carbonyl carbons. nih.gov The inherent electronic and steric properties of the reactants guide the reaction towards a single, preferred regioisomeric product.

Furthermore, the strategy of starting with a pre-formed pyrimidine or pyridine ring is a common tactic in building pyrido-pyrimidine systems. nih.gov For example, constructing the pyridine ring onto a pre-existing, appropriately substituted aminopyrimidine can offer a high degree of control over the final substitution pattern, thereby circumventing issues of regioselectivity that might arise from a multi-component, one-pot condensation. nih.gov

| Method | Key Reagents/Catalysts | Principle of Regiocontrol | Reference |

|---|---|---|---|

| Multicomponent Synthesis | PN5P-Ir-pincer complexes, amidines, alcohols | Catalyst-controlled sequence of condensation and dehydrogenation. | organic-chemistry.orgmdpi.com |

| Oxidative Annulation | TEMPO, Iron(II)-complex, ketones, amidines | Reaction proceeds through a defined mechanistic sequence involving a TEMPO complex. | organic-chemistry.org |

| Inverse Electron Demand Diels-Alder | TFA, 1,3,5-triazines, aldehydes/ketones | Acid-catalyzed cascade of hetero-Diels-Alder and retro-Diels-Alder reactions. | mdpi.com |

| Fused Ring Formation | α-bromo-1,3-diketones, 2-aminopyrimidine | Inherent electronic and steric factors direct the intramolecular cyclization to a single regioisomer. | nih.gov |

Chemical Transformations and Derivatization of 2 Methyl 6 Pyridin 3 Yl Pyrimidin 4 Amine

Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine can be functionalized through various strategies, often established during the synthesis of the core structure. The construction of the substituted pyrimidine ring typically involves the reaction of a precursor, such as a chloropyrimidine, with other reagents. For example, the pyridinyl moiety can be introduced onto the pyrimidine core via Suzuki coupling, where a boronic acid (like 3-pyridylboronic acid) is coupled with a halogenated pyrimidine (such as 2-amino-4-chloro-6-methylpyrimidine). chemicalbook.com

Further functionalization relies on the inherent electronic nature of the pyrimidine ring. The presence of two nitrogen atoms makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be modulated by the strategic placement of leaving groups, such as halides or sulfones, on the pyrimidine core. researchgate.net Studies on related systems, like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, demonstrate that chemoselectivity can be achieved. researchgate.netthieme-connect.com In such systems, nucleophiles like anilines and secondary aliphatic amines can selectively displace a chloride, while stronger, deprotonated nucleophiles can displace the methylsulfonyl group. researchgate.netthieme-connect.com

While direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character, functional groups introduced onto the ring can undergo further transformations. For instance, a cyano group can be hydrated to an amide, or an ester group can be hydrolyzed or converted to other functionalities. researchgate.net Reactions on substituted pyrimidines, such as the addition of amines and thiols to an ethynyl (B1212043) group at the C6 position of a 4-amino-5-nitropyrimidine, highlight the potential for diverse transformations. researchgate.net

Modifications of the Pyridine (B92270) Moiety

The pyridine ring offers another site for structural modification. A common strategy to activate the pyridine ring towards nucleophilic attack or other transformations is through N-oxidation. nih.gov The resulting pyridine N-oxide can then undergo various reactions. For example, organophosphorus-catalyzed methods have been developed for the three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov This suggests that the pyridine nitrogen of this compound could be oxidized and subsequently functionalized.

The pyridine ring can also undergo electrophilic substitution, although the conditions must be carefully chosen as the ring is less reactive than benzene (B151609). Electrophilic halogenating agents, such as bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate, have been used for the specific halogenation of various pyridine derivatives. orgsyn.org Such a reaction could potentially introduce a halogen atom onto the pyridine ring of the title compound, providing a handle for further cross-coupling reactions.

Reactions Involving the Pyrimidin-4-amine Group

The exocyclic amino group at the C4 position of the pyrimidine ring is a key site for derivatization, enabling the extension of the molecular scaffold through N-alkylation, N-arylation, amide bond formation, and Schiff base formation.

N-Alkylation and N-Arylation Reactions

The primary amine of this compound can be readily alkylated or arylated to form secondary amines. This is a common strategy to introduce new substituents and modulate the compound's properties. Direct evidence for N-alkylation is provided by the existence of derivatives such as 2-Methyl-6-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)pyrimidin-4-amine. chemicalbook.com The synthesis of such compounds can be achieved through reductive amination with an appropriate aldehyde or by nucleophilic substitution with an alkyl halide.

N-arylation, the formation of a bond between the amine nitrogen and an aromatic ring, is also a critical transformation. In closely related systems, such as the synthesis of precursors for the tyrosine kinase inhibitors Imatinib and Nilotinib, N-arylation of a 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) with an aryl halide is a key step. google.com This demonstrates the feasibility of coupling aryl groups to the amino function of the pyridinyl-pyrimidine scaffold.

The table below summarizes examples of N-alkylation and N-arylation on the aminopyrimidine core.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Pyridine-4-carboxaldehyde | N-Alkylamine (via reductive amination) | chemicalbook.com |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | 2-Bromo-1-methyl-4-nitrobenzene | N-Arylamine | google.com |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 2-Methyl-5-nitroaniline | N-Arylamine | google.com |

Buchwald-Hartwig Amination Strategies

A premier method for achieving N-arylation is the Palladium-catalyzed Buchwald-Hartwig amination. google.com This cross-coupling reaction provides a powerful and general route to form C-N bonds between an amine and an aryl halide or triflate. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success and has evolved to include sterically hindered and bidentate phosphines like X-Phos and BINAP, which allow for the coupling of a wide range of substrates under milder conditions.

In the context of aminopyrimidine derivatives, Buchwald-Hartwig coupling has been successfully used to synthesize various N-aryl and N-heteroaryl products. nih.gov For example, it is a key strategy considered for the synthesis of Imatinib and Nilotinib, which share a substituted N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine core. google.com

The table below outlines typical components for a Buchwald-Hartwig amination reaction.

| Component | Example Reagents | Purpose | Reference |

| Palladium Source | Pd2(dba)3, Pd(OAc)2 | Catalyst | nih.gov |

| Ligand | X-Phos, RuPhos, BINAP | Stabilizes Pd, facilitates catalytic cycle | nih.gov |

| Base | NaOtBu, K2CO3, Cs2CO3 | Amine deprotonation | nih.gov |

| Solvent | Toluene, Dioxane, n-Butanol | Reaction medium | nih.gov |

Amide Bond Formation

The primary amino group can react with carboxylic acids or their derivatives (such as acyl chlorides or activated esters) to form a stable amide bond. This reaction is fundamental in drug discovery for linking different molecular fragments. The synthesis of complex molecules related to the title compound often involves this transformation. For example, the synthesis of Nilotinib involves the formation of an amide bond between 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and another amine-containing fragment. google.com Similarly, a three-component reaction catalyzed by an organophosphorus species can directly produce 2-amidopyridines from a pyridine N-oxide, a carboxylic acid, and an amine. nih.gov

The direct condensation of a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid and facilitate the reaction under mild conditions. nih.gov

Common coupling agents used for amide bond formation are listed in the table below.

| Coupling Agent | Full Name | Byproduct | Reference |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | nih.gov |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Substituted urea | nih.gov |

| T3P® | 1-Propylphosphonic anhydride | Phosphonic acids | nih.gov |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt, phosphine oxide | nih.gov |

Schiff Base Formation

The reaction of the primary amino group of this compound with an aldehyde or a ketone results in the formation of an imine, also known as a Schiff base. derpharmachemica.com This condensation reaction is typically reversible and may be catalyzed by a weak acid or base. derpharmachemica.com Schiff bases are important intermediates and have applications in coordination chemistry and materials science. derpharmachemica.comijcrt.org

The formation of Schiff bases from aminopyrimidines is well-documented. nih.gov For example, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde has been condensed with various aromatic amines to yield the corresponding Schiff bases. nih.gov Similarly, aminopyridine derivatives readily react with aldehydes to form imines. derpharmachemica.comnih.gov This indicates that the 4-amino group of the title compound is expected to react predictably with a range of carbonyl compounds.

The table below provides examples of aldehydes used to form Schiff bases with amino-heterocycles.

| Amine | Aldehyde | Product | Reference |

| 5-Nitropyridine-2-amine | 4-Hydroxy-3-methoxybenzaldehyde | Schiff Base | nih.gov |

| 2-Picolyl amine | 5-Methyl thiophene-2-carboxaldehyde | Schiff Base | ijcrt.org |

| 2,6-Diaminopyridine | 2-Pyridinecarboxaldehyde | Schiff Base | derpharmachemica.com |

| 4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidin-4-amine | Various aromatic amines | Schiff Base | nih.gov |

Derivatization at the C2-Methyl Group

The C2-methyl group of this compound represents a key site for chemical modification, offering a pathway to a variety of derivatives. The reactivity of this methyl group is influenced by the electron-withdrawing nature of the pyrimidine ring, which can facilitate its deprotonation and subsequent reaction with electrophiles. A primary method for the derivatization at this position involves condensation reactions, particularly with aldehydes, to form styryl derivatives.

Detailed research findings indicate that the methyl group at the C2 position of the pyrimidine ring can be activated for condensation with aromatic aldehydes. This reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂). The catalyst is believed to enhance the electrophilicity of the aldehyde and facilitate the deprotonation of the C2-methyl group, leading to the formation of a reactive intermediate that attacks the aldehyde. Subsequent dehydration then yields the corresponding (E)-2-(2-arylvinyl) derivative.

In a study on the synthesis of styryl derivatives of pyrimidines, it was demonstrated that 5-substituted-2,4-dimethyl-1,6-dihydro-6-pyrimidinones undergo regioselective condensation with aromatic aldehydes at the C2-methyl group when heated in the presence of ZnCl₂. mdpi.com This regioselectivity highlights the enhanced reactivity of the C2-methyl group over the C4-methyl group in that specific scaffold. While the exact substitution pattern of the target compound, this compound, differs, the underlying principle of activating the C2-methyl group for condensation is applicable. The presence of the amino group at C4 and the pyridinyl group at C6 will electronically influence the reactivity of the C2-methyl group, but similar condensation reactions are anticipated to be feasible.

The general scheme for this derivatization involves reacting this compound with a substituted aromatic aldehyde in the presence of a catalyst like ZnCl₂ under thermal conditions. This reaction would lead to the formation of a new carbon-carbon double bond, extending the conjugation of the system and significantly altering the electronic and steric properties of the parent molecule.

The following table summarizes representative examples of condensation reactions of methyl-substituted heterocyclic compounds with aromatic aldehydes, illustrating the types of derivatives that can be synthesized.

Table 1: Examples of Condensation Reactions for the Derivatization of Methyl-Substituted Heterocycles

| Starting Material | Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|---|

| 5-substituted-2,4-dimethyl-1,6-dihydro-6-pyrimidinones | Various aromatic aldehydes | ZnCl₂ | 2-(2-Aryl-1-ethenyl)-5-substituted-4-methyl-1,6-dihydro-6-pyrimidinones | mdpi.com |

| 1-(2-aminophenyl)-3-arylprop-2-en-1-ones and acetone | - | Glacial Acetic Acid | (E)-4-Styryl-2-methylquinolines | mdpi.com |

| 2-Methyl-4-styrylquinoline | Various aromatic aldehydes | Indium trichloride | 2,4-Distyrylquinolines | nih.gov |

| 4-Acetylpyridine | Various aromatic aldehydes | KOH | Heterocyclic chalcones | researchgate.net |

Spectroscopic and Advanced Structural Characterization of 2 Methyl 6 Pyridin 3 Yl Pyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine is anticipated to display a series of signals corresponding to the distinct protons in its structure. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Pyridinyl Protons: The four protons on the pyridine (B92270) ring are expected to appear as complex multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact positions will be determined by their coupling with adjacent protons.

Pyrimidinyl Proton: The single proton on the pyrimidine (B1678525) ring is likely to be observed as a singlet, given its isolation from other protons. Its chemical shift would be influenced by the adjacent nitrogen atoms.

Amino Protons: The protons of the amine group (-NH₂) will likely appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration.

Methyl Protons: The three protons of the methyl group (-CH₃) are expected to produce a sharp singlet, typically in the upfield region of the spectrum around δ 2.5 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridinyl-H | 7.0 - 9.0 | m |

| Pyrimidinyl-H | ~7.0 | s |

| NH₂ | Variable | br s |

| CH₃ | ~2.5 | s |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Aromatic Carbons: The carbon atoms of the pyridine and pyrimidine rings are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 170 ppm. The specific chemical shifts will depend on their position within the heterocyclic rings and the nature of their substituents.

Methyl Carbon: The carbon atom of the methyl group will appear in the upfield region, generally below δ 30 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridinyl Carbons | 120 - 155 |

| Pyrimidinyl Carbons | 110 - 170 |

| Methyl Carbon (CH₃) | ~25 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show characteristic absorption bands:

N-H Stretching: The amine group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine and pyrimidine rings will be observed in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group is expected around 1600 cm⁻¹.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N, C=C Stretch (Aromatic) | 1400 - 1600 |

| N-H Bend (Amine) | ~1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, these transitions are typically π → π* and n → π*. The spectrum is expected to show absorption maxima (λ_max) characteristic of the conjugated π-system of the pyridinyl and pyrimidinyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₀N₄), the expected exact mass can be calculated. Analysis of the fragmentation pattern in the mass spectrum would further help to confirm the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful analytical technique used to separate, identify, and quantify individual components of a mixture. For this compound, LC-MS would be instrumental in confirming its molecular weight and purity. The mass spectrum would provide the mass-to-charge ratio (m/z) of the protonated molecule, which should correspond to its calculated molecular weight. The liquid chromatography component would indicate its retention time under specific column and solvent conditions, serving as a key identifier and purity marker.

However, a thorough search of scientific databases and chemical literature did not yield any specific studies presenting detailed LC-MS data, such as chromatograms or mass spectra, for this compound. While commercial suppliers may possess this data for quality control, it is not publicly disseminated.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions.

The growth of a suitable single crystal of this compound would allow for its analysis by single crystal X-ray diffraction. This technique would elucidate its crystal system, space group, unit cell dimensions, and the exact bond lengths and angles of the molecule. This information is crucial for understanding its solid-state packing and for computational modeling studies.

Searches of the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, and other crystallographic databases did not return any entries for this compound. While crystal structures for related pyrimidine and pyridine derivatives exist, this specific isomer has not had its single crystal structure reported in the public domain.

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. Analyzing the co-crystal structure of this compound with other molecules (co-formers) could reveal its hydrogen bonding patterns and other non-covalent interactions. This is particularly relevant for understanding its behavior in pharmaceutical formulations or in biological systems.

There is currently no publicly available research detailing the formation or X-ray diffraction analysis of any co-crystals involving this compound. The potential for this compound to form co-crystals remains an unexplored area of its solid-state chemistry.

Computational and Theoretical Studies on 2 Methyl 6 Pyridin 3 Yl Pyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. For a molecule like 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine, these methods can elucidate fundamental characteristics at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (Note: This table is illustrative and contains hypothetical data.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Amine) | 1.35 Å |

| Bond Length | C-C (Inter-ring) | 1.48 Å |

| Bond Angle | C-N-C (Pyrimidine Ring) | 116° |

| Dihedral Angle | Pyridine-Pyrimidine | 25° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring, particularly the amino group and the nitrogen atoms in the pyrimidine (B1678525) ring. The LUMO would likely be distributed over the electron-deficient pyridine (B92270) ring and the pyrimidine ring. Understanding the spatial distribution of these orbitals is key to predicting how the molecule might interact with biological targets.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and contains hypothetical data.)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine and pyrimidine rings, as well as the nitrogen of the amino group, indicating these are sites for hydrogen bonding or metal coordination. Positive potential would be expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Dipole Moment and Polarizability Calculations

Calculations for this compound would provide a quantitative measure of its dipole moment, indicating the direction and magnitude of its charge separation. The polarizability tensor would describe how easily the molecule's electron density can be shifted, which is important for its interactions with other molecules.

Tautomerism and Conformational Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The aminopyrimidine scaffold of this compound can potentially exist in different tautomeric forms, such as the amino and imino forms. Computational studies can predict the relative energies of these tautomers, thereby determining the most stable and likely form under different conditions.

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation around the bond connecting the pyrimidine and pyridine rings. A potential energy surface scan, which calculates the energy for different rotational angles, can identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. While quantum chemical calculations often focus on static, single-molecule properties, MD simulations can model the interactions of the molecule with its environment, such as a solvent or a biological macromolecule.

An MD simulation of this compound, for instance, in a water box would reveal how the molecule interacts with water molecules, providing insights into its solubility and the stability of its hydration shell. If a biological target is known, MD simulations of the molecule docked into the active site of a protein can be performed. These simulations can assess the stability of the binding pose, identify key interacting residues, and calculate the binding free energy, offering a more dynamic and realistic view of the molecular recognition process.

In Silico Molecular Docking Studies

Molecular docking simulations are instrumental in predicting the conformation and interaction of a ligand within the active site of a target protein. While direct molecular docking studies on this compound are not extensively documented in the reviewed literature, analysis of closely related structures, such as the core of Imatinib, provides significant insights into its potential molecular interactions.

Studies on compounds containing the 4-(pyridin-3-yl)pyrimidin-2-yl-amino moiety, such as Imatinib, reveal specific and crucial intermolecular interactions that stabilize the ligand-protein complex. In the crystal structure of Imatinib, the molecule adopts an extended conformation where the pyridylpyrimidine and methylbenzene moieties are in a trans position to each other. mdpi.com This conformation is stabilized by a network of hydrogen bonds and stacking interactions. mdpi.com

The pyridinyl-pyrimidine core is a key participant in these interactions. The amine and amide groups form hydrogen bonds with the pyrimidine nitrogen, creating infinite H-bonded chains in the crystal lattice. mdpi.com The pyridine nitrogen is also identified as a potent hydrogen bond acceptor. mdpi.com Molecular electrostatic potential (MEP) maps confirm that the most electronegative regions, prone to electrophilic attack, are located near the pyrimidine nitrogen atom and the amide oxygen, while the most electropositive regions are around the amine and amide hydrogens. mdpi.com

These observations suggest that this compound would likely engage in similar hydrogen bonding via its pyrimidine and pyridine nitrogen atoms, as well as the amine group hydrogen atoms.

Table 1: Predicted Ligand-Target Interaction Profile This table is based on interactions observed in the structurally related compound Imatinib.

| Interacting Group (Ligand) | Interacting Atom (Ligand) | Type of Interaction | Potential Interacting Partner (Target) |

|---|---|---|---|

| Pyrimidine Ring | Nitrogen (N1 or N3) | Hydrogen Bond Acceptor | H-bond donors (e.g., Amide N-H, Hydroxyl) |

| Pyridine Ring | Nitrogen | Hydrogen Bond Acceptor | H-bond donors (e.g., Amide N-H, Hydroxyl) |

| Amino Group | Nitrogen (NH₂) | Hydrogen Bond Donor | H-bond acceptors (e.g., Carbonyl Oxygen) |

The analysis of the active sites of kinases targeted by pyridinyl-pyrimidine derivatives, such as the Abelson tyrosine kinase (Abl) targeted by Imatinib, provides a model for understanding potential binding pockets. The Abl kinase active site features a critical DFG (Asp-Phe-Gly) motif. acs.org The pyrimidine ring of related inhibitors is expected to form hydrogen bonds with the hinge region of the kinase, a common feature for ATP mimetic kinase inhibitors. acs.org

For example, in CDK2, the interaction of N-(pyridin-3-yl)pyrimidin-4-amine analogues is characterized by strong intermolecular interactions with crucial active site residues, leading to high binding affinity. nih.gov Similarly, docking studies of pyrimidine derivatives into the PLK4 active site show that the aminopyrimidine core forms key interactions with the hinge region, while substituents extend into adjacent hydrophobic cavities or solvent-exposed regions. nih.gov

Therefore, it is predicted that this compound would bind to kinase active sites by anchoring its pyrimidine ring to the hinge region via hydrogen bonds. The methyl group and the pyridin-3-yl substituent would likely occupy adjacent hydrophobic and solvent-accessible pockets, influencing the compound's selectivity and binding affinity.

Theoretical Spectroscopic Predictions

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to simulate and interpret spectroscopic data, including UV-Vis, Infrared (IR), and Raman spectra. These simulations provide a basis for understanding the electronic transitions and vibrational modes of a molecule.

The electronic absorption spectra of pyridine and pyrimidine derivatives are characterized by π → π* and n → π* transitions. researchgate.net Theoretical simulations can predict the wavelengths of maximum absorption (λmax) associated with these transitions. For similar heterocyclic systems, absorption bands are typically observed in the UV region between 250 and 390 nm. researchgate.net The specific λmax values for this compound would depend on the electronic structure and the solvent environment, but simulated spectra would be expected to show strong absorptions in this range, corresponding to electronic transitions within the coupled aromatic ring system.

Vibrational spectroscopy is a key technique for molecular structure elucidation. DFT calculations can predict the vibrational frequencies and intensities of IR and Raman spectra with high accuracy, aiding in the assignment of experimental bands. researchgate.net For this compound, the vibrational modes can be categorized based on the functional groups present.

N-H Vibrations: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching from the pyridine and pyrimidine rings are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear in the 2850-3000 cm⁻¹ range. researchgate.net

Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine and pyrimidine rings typically occur in the 1400-1650 cm⁻¹ region. Ring breathing modes are also characteristic and appear at lower frequencies.

C-N Vibrations: The C-N stretching vibrations are often coupled with other modes and are generally found in the 1250-1390 cm⁻¹ range. researchgate.net

Table 2: Representative Theoretical Vibrational Frequencies This table presents generally expected wavenumber ranges for the key functional groups based on DFT studies of related molecules.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 |

| Aromatic C-H Stretch | Pyridine, Pyrimidine | 3000 - 3150 |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 |

| C=N / C=C Ring Stretch | Pyridine, Pyrimidine | 1400 - 1650 |

| C-N Stretch | Ar-NH₂, Ar-C | 1250 - 1390 |

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure of synthesized compounds.

Coordination Chemistry of 2 Methyl 6 Pyridin 3 Yl Pyrimidin 4 Amine

Pyridinylpyrimidine Scaffold as a Ligand Motif for Metal Complexation

The pyridinylpyrimidine framework is a key structural motif in the design of ligands for metal complexation. This scaffold inherently possesses multiple nitrogen donor atoms that can engage in coordination with metal centers. The pyridine (B92270) ring offers a nitrogen atom that is a well-established coordination site for a wide array of transition metals. nih.gov Similarly, the pyrimidine (B1678525) ring contains two nitrogen atoms, which can also participate in metal binding. The specific arrangement of these nitrogen atoms in 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine allows it to act as a potentially bidentate or even a bridging ligand, depending on the reaction conditions and the nature of the metal ion.

The utility of similar N-donor heterocyclic ligands in forming coordination polymers and metal-organic frameworks (MOFs) has been demonstrated. nih.gov For instance, ligands like 2,6-bis(pyrazol-3-yl)pyridines have been successfully employed to create one-dimensional, two-dimensional, and three-dimensional coordination polymers. nih.gov These structures are built upon the principle of connecting metal ions with organic ligands to form extended networks. The pyridinylpyrimidine scaffold of this compound is well-suited for such applications, where the pyridine and pyrimidine nitrogens can coordinate to different metal centers, leading to the formation of polymeric structures. The presence of the methyl and amine substituents on the pyrimidine ring can further influence the electronic properties and steric hindrance of the ligand, thereby tuning the properties of the resulting metal complexes.

The synthesis of related pyridinylpyrimidine derivatives has been explored in the context of creating potent inhibitors for biological targets. acs.orgnih.gov While the primary goal of these studies was not the investigation of coordination chemistry, the synthetic methodologies developed can be adapted for the preparation of a variety of functionalized pyridinylpyrimidine ligands.

Table 1: Potential Coordination Sites in this compound

| Functional Group | Nitrogen Atom | Potential Role in Coordination |

| Pyridine | N(1') | Acts as a primary donor site for metal complexation. |

| Pyrimidine | N(1) | Can participate in metal coordination, potentially as a bridging site. |

| Pyrimidine | N(3) | Can also participate in metal coordination, contributing to the ligand's denticity. |

| Amine | -NH2 | While less common, the amine nitrogen could potentially coordinate under specific conditions. |

Formation of Metal-Organic Complexes with Pyridine and Pyrimidine Nitrogens

The formation of metal-organic complexes with this compound would primarily involve the nitrogen atoms of the pyridine and pyrimidine rings. The lone pair of electrons on the pyridine nitrogen makes it an excellent coordination site for transition metals. nih.gov Upon complexation, the electronic properties of the pyridine ring are altered, which can be observed through various spectroscopic techniques.

The pyrimidine ring offers two nitrogen atoms for coordination. Depending on the metal ion's coordination geometry and the ligand's conformation, one or both of these nitrogens can bind to a metal center. If both a pyridine nitrogen and a pyrimidine nitrogen from the same ligand molecule coordinate to the same metal ion, a chelate ring is formed, which generally enhances the stability of the complex. Alternatively, the ligand can act as a bridge between two or more metal centers, with the pyridine nitrogen coordinating to one metal and a pyrimidine nitrogen to another. This bridging behavior is fundamental to the formation of coordination polymers and MOFs. nih.gov

The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent. The choice of metal ion is broad, with transition metals like iron, copper, zinc, and palladium being common candidates for coordination with N-donor ligands. nih.gov The resulting metal-organic complexes can exhibit a range of geometries, from simple mononuclear species to intricate polynuclear or polymeric architectures.

Table 2: Examples of Metal Ions Used with Similar N-Donor Ligands

| Metal Ion | Typical Coordination Environment | Reference |

| Iron(II)/(III) | (Pseudo)octahedral | nih.gov |

| Zinc(II) | Various, including tetrahedral and octahedral | nih.gov |

| Copper(II) | Various, including square planar and octahedral | nih.gov |

| Palladium(II) | Square planar | acs.org |

| Silver(I) | Linear or trigonal planar | nih.gov |

Note: This Section Focuses Solely on in Vitro Findings and Underlying Mechanisms, Strictly Excluding Human Clinical Trial Data, Dosage, or Safety Profiles.

Anticancer Activity Profiling in Cell Lines

The potential of pyrimidine (B1678525) derivatives as anticancer agents has been a significant area of investigation. The following sections detail the in vitro effects of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine and related compounds on various cancer cell lines.

Inhibition of Cancer Cell Proliferation (e.g., A549, MCF7)

The antiproliferative activity of pyrimidine-based compounds has been evaluated against several human cancer cell lines, including the non-small cell lung cancer line A549 and the breast cancer line MCF7.

Derivatives of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea have demonstrated notable antiproliferative activities against a panel of cancer cell lines. nih.gov Specifically, certain compounds within this series exhibited significant inhibitory effects on A549 and MCF-7 cells, with some showing IC₅₀ values below 5 µM and 3 µM, respectively. nih.gov The structure-activity relationship studies revealed that the presence of a 1-methylpiperidin-4-yl group and fluorine substituents on the benzene (B151609) ring were generally favorable for enhanced activity. nih.gov

Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and tested against MCF-7 cells. nih.gov One particular compound in this series displayed a potent antiproliferative effect with an IC₅₀ value of 0.013 µM. nih.gov

While direct data for this compound is not extensively available in the public domain, the activity of these related pyrimidine structures suggests a potential avenue for its anticancer effects.

Table 1: Antiproliferative Activity of Related Pyrimidine Derivatives

| Compound Class | Cell Line | Reported Activity (IC₅₀) | Reference |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | A549 | < 5 µM | nih.gov |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | MCF-7 | < 3 µM | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate Derivative | MCF-7 | 0.013 µM | nih.gov |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Induction of Specific Cell Death Mechanisms (e.g., Methuosis)

Methuosis is a form of non-apoptotic programmed cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. nih.gov Research into novel anticancer agents has identified compounds that can induce this alternative death pathway, which is particularly relevant for cancers resistant to traditional apoptosis-inducing therapies.

Studies on indole-based chalcones, specifically 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), have established their role as inducers of methuosis in various cancer cell lines. nih.gov More pertinent to the subject of this article, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been synthesized and evaluated for their ability to induce vacuolization and methuosis. nih.gov One derivative, compound 12A, was found to be a selective methuosis inducer in cancer cells while showing minimal toxicity to normal cells. nih.gov The mechanism of action for this class of compounds involves the activation of the MAPK/JNK signaling pathway. nih.gov The structural similarity, particularly the pyridin-3-yl-pyrimidinyl core, suggests that this compound could potentially share this mechanism of inducing methuotic cell death.

Kinase Inhibition Studies (e.g., Bcr-Abl kinase, Cyclin-Dependent Kinases 4/6, EZH2)

The inhibition of specific kinases that are crucial for cancer cell survival and proliferation is a key strategy in modern oncology drug discovery.

Bcr-Abl Kinase: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). A program dedicated to developing 2,6,9-trisubstituted purine (B94841) derivatives as inhibitors of oncogenic kinases has identified compounds with significant activity against Bcr-Abl. nih.gov For instance, the derivative 4f showed an IC₅₀ value of 70 nM for Bcr-Abl inhibition. nih.gov While these are purine derivatives, the exploration of heterocyclic scaffolds for Bcr-Abl inhibition is an active area of research.

Cyclin-Dependent Kinases 4/6 (CDK4/6): CDK4/6 are key regulators of the cell cycle, and their inhibition can lead to a G1 phase arrest in cancer cells. A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been discovered as highly potent and selective inhibitors of CDK4 and CDK6. acs.orgnih.gov Medicinal chemistry efforts led to the identification of an orally bioavailable inhibitor from this class that demonstrated significant tumor growth inhibition in preclinical models. nih.gov

Enhancer of Zeste Homolog 2 (EZH2): EZH2 is a histone methyltransferase that is often overexpressed in various cancers. The development of EZH2 inhibitors has been a focus of recent research. Many potent EZH2 inhibitors feature a common pyridone motif. nih.gov For example, a new series of lactam-derived EZH2 inhibitors was designed to improve metabolic stability and solubility, leading to the identification of a development candidate, PF-06821497. acs.org

Table 2: Kinase Inhibitory Activity of Related Heterocyclic Compounds

| Kinase Target | Compound Class | Reported Activity (IC₅₀) | Reference |

| Bcr-Abl | 2,6,9-Trisubstituted Purine Derivative (4f) | 70 nM | nih.gov |

| CDK4 | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivative | Potent (Ki available) | acs.orgnih.gov |

| CDK6 | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivative | Potent (Ki available) | acs.orgnih.gov |

| EZH2 | Lactam-derived Pyridone-based Inhibitor | Potent (specific values in source) | acs.org |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Inhibition of DNA Biosynthesis

The search for direct evidence of this compound's effect on DNA biosynthesis did not yield specific results. However, it is a plausible mechanism for antiproliferative compounds, as cell cycle arrest, often induced by kinase inhibitors, indirectly affects DNA synthesis. For instance, CDK4/6 inhibitors prevent the G1-S phase transition, a critical step for the initiation of DNA replication. nih.gov

Antimicrobial Activity Evaluations

In addition to anticancer properties, heterocyclic compounds are also explored for their potential as antimicrobial agents.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of pyrimidine and pyridine (B92270) derivatives has been documented in several studies. For instance, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, showing promise for the treatment of Mycobacterium tuberculosis. nih.gov While this is a specific application, it highlights the antimicrobial potential of the broader pyrimidine class.

A study on N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes demonstrated their potential as antimicrobial agents. mdpi.com Although the specific antibacterial spectrum data for this compound is not available in the reviewed literature, the general activity of related pyridine and pyrimidine scaffolds suggests that it could possess activity against a range of bacteria. Further targeted screening would be necessary to determine its specific spectrum against gram-positive and gram-negative strains.

Antifungal Efficacy

The investigation of nitrogen-containing heterocyclic compounds for antimicrobial properties is a significant area of pharmaceutical research. acs.org Derivatives of pyrimidine and pyridine have been synthesized and evaluated for their potential to inhibit the growth of various fungal pathogens. acs.orgnih.gov For instance, certain pyrazole (B372694) derivatives containing a pyridin-2-yl moiety have demonstrated moderate activity against strains like Candida parapsilosis and Candida glabrata. nih.gov Similarly, terbinafine, which contains a naphthalene (B1677914) ring, is a potent allylamine (B125299) antifungal agent effective against a broad spectrum of fungi. nih.gov

Antitubercular Activity

The search for novel antitubercular agents is critical in addressing multidrug-resistant tuberculosis. nih.govmdpi.com The pyrimidine scaffold is featured in various compounds screened for activity against Mycobacterium tuberculosis (Mtb). Research into a series of pyrimidine-4-methylamine derivatives has shown that those with an aryl group at the 6-position can exhibit moderate antitubercular activity. nih.gov Specifically, compounds with a pyrimidine-4-methylamine-6-aryl structure showed a Minimum Inhibitory Concentration (MIC) in the range of 4-8 μg/mL. nih.gov

In a related study on pyrazolylpyrimidinones, the substitution pattern on the pyrimidinone ring was shown to be crucial for activity. When a phenyl ring at the R1 position was replaced with a 3-pyridyl ring, the resulting compound (compound 21 in the study) demonstrated an MIC of 50 μM against Mtb. nih.gov While this compound differs from the target molecule, it highlights that the 6-(pyridin-3-yl)pyrimidine core is a relevant structural motif in the development of antitubercular agents. These findings suggest that the general structure of this compound may possess potential for antitubercular activity, though specific MIC data for this exact compound is not specified in the reviewed literature.

Table 1: Antitubercular Activity of Structurally Related Compounds

| Compound Class | Specific Substitution | Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Pyrimidine-4-methylamine-6-aryl | Aryl group at position 6 | M. tuberculosis | 4-8 µg/mL | nih.gov |

| Pyrazolylpyrimidinone | 6-(3-pyridyl) ring | M. tuberculosis | 50 µM | nih.gov |

Antioxidant Activity Assessment

Radical Scavenging Assays (e.g., DPPH)

The antioxidant capacity of chemical compounds is frequently evaluated through in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. nih.gov This assay measures the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical. nih.govmdpi.com Many pyrimidine derivatives have been synthesized and assessed for their antioxidant potential due to their electron-rich nature. mdpi.comchesci.com